molecular formula C10H11NO2 B073641 N-acetyl-N-phenylacetamide CAS No. 1563-87-7

N-acetyl-N-phenylacetamide

Cat. No.: B073641
CAS No.: 1563-87-7
M. Wt: 177.2 g/mol
InChI Key: KBDYPDHUODKDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-N-phenylacetamide, also known as acetanilide, is an organic compound with the chemical formula C8H9NO. It is a white, odorless solid that was historically used as an analgesic and antipyretic. Acetanilide is also known by other names such as N-phenylacetamide and acetanilid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetanilide can be synthesized by the reaction of aniline with acetic anhydride. The reaction proceeds as follows:

C6H5NH2+(CH3CO)2OC6H5NHCOCH3+CH3COOHC_6H_5NH_2 + (CH_3CO)_2O \rightarrow C_6H_5NHCOCH_3 + CH_3COOH C6​H5​NH2​+(CH3​CO)2​O→C6​H5​NHCOCH3​+CH3​COOH

In this reaction, aniline (C6H5NH2) reacts with acetic anhydride ((CH3CO)2O) to form acetanilide (C6H5NHCOCH3) and acetic acid (CH3COOH) .

Industrial Production Methods

Industrial production of acetanilide typically involves the same reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve additional steps such as recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Acetanilide undergoes various chemical reactions, including:

    Oxidation: Acetanilide can be oxidized to form N-phenylacetamide.

    Reduction: It can be reduced to form aniline.

    Substitution: Acetanilide can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Scientific Research Applications

Acetanilide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds, including dyes and pharmaceuticals.

    Biology: Acetanilide derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Historically, acetanilide was used as an analgesic and antipyretic, although it has been largely replaced by safer alternatives.

    Industry: It is used as an intermediate in the production of rubber accelerators, dyes, and camphor

Mechanism of Action

The mechanism of action of acetanilide involves its conversion to aniline and subsequently to paracetamol (acetaminophen) in the body. Paracetamol exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate pain and fever .

Comparison with Similar Compounds

Similar Compounds

    Acetaminophen (Paracetamol): A widely used analgesic and antipyretic that is a metabolite of acetanilide.

    Phenacetin: Another analgesic and antipyretic that is structurally similar to acetanilide.

Uniqueness

Acetanilide is unique in its historical significance as one of the first aniline derivatives used for medicinal purposes. due to its toxic effects, it has been largely replaced by safer alternatives like acetaminophen .

Properties

CAS No.

1563-87-7

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

N-acetyl-N-phenylacetamide

InChI

InChI=1S/C10H11NO2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

KBDYPDHUODKDRK-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=CC=C1)C(=O)C

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C(=O)C

melting_point

37.5 °C

Key on ui other cas no.

1563-87-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N,N'-dimethyl-1,3-benzenediamine (27.2 g, 0.20 mol) in ethyl ether (300 ml) is added acetic anhydride (44.8 g, 0.44 mol) over 20 minutes at room temperature. The mixture is stirred at room temperature for 2 hours. The solution is diluted with ether (300 ml) and washed with saturated sodium carbonate solution and water, dried over magnesium sulfate, and concentrated to a solid. The solid is recrystallized from ethyl acetate-hexane to give the pure diacetanilide.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.